molecular formula C10H10Cl2O2 B3376914 Ethyl 2-chloro-2-(3-chlorophenyl)acetate CAS No. 1249018-90-3

Ethyl 2-chloro-2-(3-chlorophenyl)acetate

Cat. No.: B3376914
CAS No.: 1249018-90-3
M. Wt: 233.09 g/mol
InChI Key: KMCKFHQUZUANLB-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-2-(3-chlorophenyl)acetate is an organic compound with the molecular formula C10H10Cl2O2. It is a derivative of acetic acid and is characterized by the presence of two chlorine atoms and a phenyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-2-(3-chlorophenyl)acetate can be synthesized through several methods. One common method involves the reaction of 3-chlorobenzoyl chloride with ethyl chloroacetate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-2-(3-chlorophenyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced to form different alcohol derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Various substituted phenyl acetates.

    Hydrolysis: 3-chlorophenylacetic acid and ethanol.

    Reduction: Alcohol derivatives of the original compound.

Scientific Research Applications

Ethyl 2-chloro-2-(3-chlorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-2-(3-chlorophenyl)acetate involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where the chlorine atoms are replaced by nucleophiles. In biological systems, it may interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-2-phenylacetate
  • Methyl 2-chloro-2-(3-chlorophenyl)acetate
  • Ethyl 2-bromo-2-(3-chlorophenyl)acetate

Uniqueness

This compound is unique due to the presence of two chlorine atoms and a phenyl group, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

ethyl 2-chloro-2-(3-chlorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCKFHQUZUANLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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